molecular formula C15H14ClN3O4S B2822688 ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate CAS No. 1024870-00-5

ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate

Cat. No.: B2822688
CAS No.: 1024870-00-5
M. Wt: 367.8
InChI Key: GWFLPCNXXKRRNG-UNOMPAQXSA-N
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Description

Ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable amine.

    Methoxyiminoacetate Formation: The methoxyiminoacetate moiety can be formed by reacting the thiazole derivative with ethyl oxalate and methoxyamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[2-(4-chlorobenzamido)-1,3-thiazol-4-yl]-2-(methoxyimino)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate can be compared with other thiazole derivatives, such as:

    Thiazole-4-carboxylic acid derivatives: Known for their antimicrobial activity.

    Benzothiazole derivatives: Used in the development of anticancer agents.

    Thiazolidinediones: Used as antidiabetic agents.

Properties

IUPAC Name

ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-3-23-14(21)12(19-22-2)11-8-24-15(17-11)18-13(20)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18,20)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLPCNXXKRRNG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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